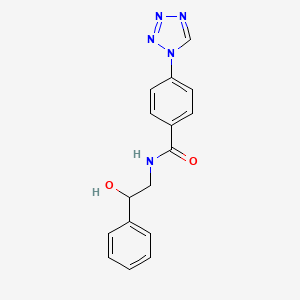
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminobenzamide, 2-bromo-2-phenylethanol, and sodium azide.
Step 1: The 4-aminobenzamide is reacted with 2-bromo-2-phenylethanol under basic conditions to form N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide.
Step 2: The intermediate is then subjected to a cyclization reaction with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, yielding N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(2-oxo-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
- Studied for its ability to interact with specific biological targets.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide: Lacks the tetrazole ring, making it less versatile in terms of reactivity.
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide, affecting its chemical properties and reactivity.
Uniqueness:
- The combination of a hydroxy-phenylethyl group and a tetrazole ring in a benzamide framework provides a unique set of chemical properties.
- The presence of both hydrophilic and hydrophobic groups allows for diverse interactions with biological targets and materials.
特性
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-4-2-1-3-5-12)10-17-16(23)13-6-8-14(9-7-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUGZTYUSFBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![4-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6073371.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)
![3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B6073395.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6073442.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
